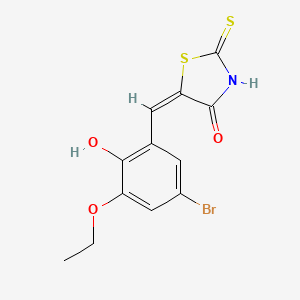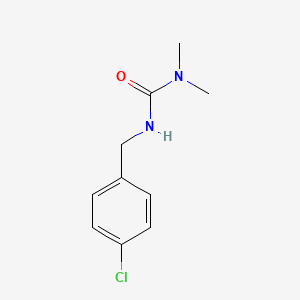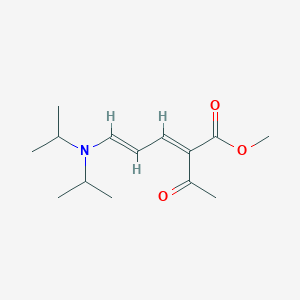
5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as BTE-HTB, is a synthetic compound that has been widely used in scientific research. It has been found to have potential applications in various fields, including medicine, biochemistry, and molecular biology.
Mecanismo De Acción
The mechanism of action of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of tyrosinase by binding to its active site, thereby preventing the oxidation of tyrosine to dopaquinone. Similarly, this compound has been found to inhibit the activity of acetylcholinesterase by binding to its active site, thereby preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, this compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it exhibits a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. However, this compound also has some limitations. For example, it has been found to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of this compound derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of this compound. Furthermore, this compound could be used as a lead compound for the development of novel drugs for the treatment of various diseases. Finally, the potential applications of this compound in agriculture and food industry could also be explored.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. The compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of derivatives with improved biological activity and reduced toxicity, investigation of the molecular mechanisms underlying its biological effects, and exploration of its potential applications in agriculture and food industry.
Métodos De Síntesis
The synthesis of 5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with potassium hydroxide to yield this compound. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. In addition, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3S2/c1-2-17-8-5-7(13)3-6(10(8)15)4-9-11(16)14-12(18)19-9/h3-5,15H,2H2,1H3,(H,14,16,18)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORVDBWQFHWTSV-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5162471.png)
![ethyl 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5162488.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine](/img/structure/B5162490.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5162496.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5162508.png)

![5-[(butylamino)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5162521.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)


![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5162554.png)
![(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine](/img/structure/B5162561.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B5162562.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5162568.png)
